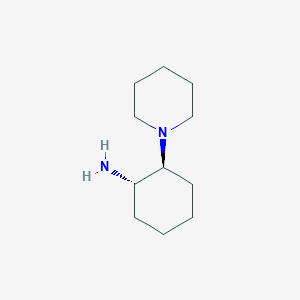

(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine

描述

Structure

3D Structure

属性

IUPAC Name |

(1S,2S)-2-piperidin-1-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h10-11H,1-9,12H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFKXCGYRHKLNG-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H]2CCCC[C@@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478749 | |

| Record name | Cyclohexanamine, 2-(1-piperidinyl)-, (1S,2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824938-98-9 | |

| Record name | Cyclohexanamine, 2-(1-piperidinyl)-, (1S,2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1s,2s 2 Piperidin 1 Yl Cyclohexanamine

Chemoenzymatic Synthetic Routes and Stereocontrol Strategies

Chemoenzymatic methods offer a powerful strategy for the synthesis of chiral amines, combining the selectivity of enzymes with the versatility of chemical reactions. For the synthesis of complex diamines like (1S,2S)-2-(Piperidin-1-yl)cyclohexanamine, such approaches can provide excellent stereocontrol. A common strategy involves the use of enzymes like lipases or proteases for the kinetic resolution of racemic intermediates. For instance, a racemic mixture of a suitable precursor, such as an amino alcohol or an acylated amine, can be subjected to enzymatic transformation where the enzyme selectively acts on one enantiomer, allowing for the separation of the two.

Another promising chemoenzymatic route is the use of transaminases. A prochiral ketone precursor could be stereoselectively aminated using an engineered transaminase to install the first chiral amine center. Subsequent chemical steps would then be used to introduce the second amino group (the piperidine (B6355638) moiety in this case).

Furthermore, the synthesis of chiral diamines can commence from naturally occurring chiral building blocks like α-amino acids. mdpi.com For example, a protected amino acid can be elaborated through a series of chemical transformations, including chain extension and cyclization, to form the desired cyclohexanediamine (B8721093) backbone with defined stereochemistry. mdpi.com The inherent chirality of the starting amino acid directs the stereochemical outcome of the final product. mdpi.com Continuous-flow chemoenzymatic systems have also been developed for the synthesis of other chiral amines, demonstrating high efficiency and space-time yield, a strategy that could be adapted for the production of this compound. acs.org

Asymmetric Synthetic Approaches to this compound and its Stereoisomers

The asymmetric synthesis of 1,2-diaminocyclohexane (DACH) derivatives, the core structure of the target compound, is well-established and relies on several key methodologies. acs.orgrsc.org These methods are crucial for obtaining enantiomerically pure stereoisomers, which are essential as chiral ligands and catalysts. researchgate.netmyuchem.comchemrxiv.org

One effective method involves the sequential opening of cyclohexene (B86901) oxide. arkat-usa.org This process begins with the reaction of cyclohexene oxide with a secondary amine, such as piperidine, to form a trans-2-aminocyclohexanol derivative. arkat-usa.org This intermediate is then converted to a mesylate, which facilitates the formation of an aziridinium (B1262131) ion in situ. arkat-usa.org The subsequent nucleophilic attack by an amine on this aziridinium ion proceeds with an inversion of configuration, leading to the formation of the desired trans-1,2-diamine. arkat-usa.org The use of a chiral amine in this step can lead to a mixture of diastereomers that can often be separated chromatographically. arkat-usa.org

Another prominent approach is the resolution of racemic trans-1,2-diaminocyclohexane. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. myuchem.com The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Once separated, the enantiomerically pure diamine can be liberated. This resolved diamine can then be selectively alkylated to introduce the piperidine moiety.

Furthermore, asymmetric hydrogenation of suitable prochiral precursors, such as enamines or imines derived from cyclohexanediones, using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) represents a direct and efficient route to chiral diamines. researchgate.net

Derivatization Strategies for Structural Exploration and Functionalization of this compound

The functionalization of this compound and its stereoisomers opens avenues for creating a diverse range of molecules with tailored properties for applications in catalysis and molecular recognition. acs.orgnih.gov

Synthesis of Squaramide Receptors Utilizing (1R,2S)-2-(Piperidin-1-yl)cyclohexanamine and Related Stereoisomers

Squaramides derived from chiral diamines have emerged as powerful hydrogen-bond donors in organocatalysis and as receptors for anion recognition. The synthesis of squaramide receptors using stereoisomers of 2-(Piperidin-1-yl)cyclohexanamine is a straightforward process. It involves the reaction of the diamine with a dialkoxy- or dihalosquarate, such as 3,4-dimethoxy-3-cyclobutene-1,2-dione.

The reaction typically proceeds by mixing the diamine and the squarate ester in a suitable solvent like dichloromethane (B109758) at room temperature. The nucleophilic amino groups of the diamine displace the methoxy (B1213986) groups of the squarate in a stepwise manner. By controlling the stoichiometry, either monosubstituted or disubstituted squaramides can be prepared. For example, reacting two equivalents of the diamine with one equivalent of the squarate derivative leads to the formation of a C2-symmetric bis-squaramide.

The table below summarizes the synthesis of various squaramide receptors from different stereoisomers of 2-(substituted)cyclohexanamine.

| Starting Diamine | Reagent | Product | Yield |

| (1R,2S)-2-(Piperidin-1-yl)cyclohexanamine | 3,4-Dimethoxy-3-cyclobutene-1,2-dione | 3,4-Bis(((1R,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione | 52% acs.org |

| (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine | 3,4-Dimethoxy-3-cyclobutene-1,2-dione | 3,4-Bis(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione | 64% acs.org |

| (1R,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine | 3,4-Dimethoxy-3-cyclobutene-1,2-dione | 3,4-Bis(((1R,2S)-2-(pyrrolidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione | 53% acs.org |

| (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine | 3,4-Dimethoxy-3-cyclobutene-1,2-dione | 3,4-Bis(((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione | 62% acs.org |

Immobilization of (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine for Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their reusability and stability, and for simplifying product purification. univ-lille.fr (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine, known for its catalytic activity, can be immobilized on various supports. researchgate.net

A common support material is polyester (B1180765) nonwoven fabric, which can be functionalized to anchor the catalyst. univ-lille.fr The process can involve several steps:

Surface Activation : The hydrophobic surface of the support is activated, for instance, using plasma treatment. univ-lille.fr

Grafting : Functional polymers or hyperbranched dendrimers are grafted onto the activated surface. univ-lille.fr This creates a high density of reactive sites for catalyst attachment. Examples of such polymers include polyethyleneimine or chitosan. univ-lille.fr

Immobilization : The chiral diamine is then covalently attached to the functionalized support. This can be achieved by forming amide, imine, or other stable linkages between the amine groups of the catalyst and reactive groups on the support (e.g., carboxyl or aldehyde groups).

This method allows for the creation of robust and reusable heterogeneous catalysts, which are highly desirable for industrial applications. univ-lille.fr

Synthesis of N-Acylated and Imine Derivatives of this compound

The primary and secondary amine functionalities of 2-(Piperidin-1-yl)cyclohexanamine allow for a wide range of derivatizations, including N-acylation and imine formation.

N-Acylation: N-acylated derivatives are readily prepared by reacting the diamine with acylating agents such as acid chlorides, anhydrides, or activated esters. mdpi.comnih.govorientjchem.org The reaction conditions can be controlled to achieve selective acylation. For instance, acylation of the more accessible primary amine can often be achieved preferentially over the more hindered secondary amine within the piperidine ring. The synthesis of a 2-nitro-N-((1R,2R)-2-(piperidin-1-yl)cyclohexyl)aniline derivative has been reported, which involves the selective alkylation of the primary amino group of (1R,2R)-N1-(2-nitrophenyl)cyclohexane-1,2-diamine with 1,5-dibromopentane (B145557) to form the piperidine ring. mdpi.com Further derivatization, such as acylation of the remaining aromatic amine, can then be performed. mdpi.com Enzymatic methods, such as those using BulbE TE, have also been explored for challenging N-acylation reactions, including indole (B1671886) N-acylation, which could potentially be adapted for specific N-acylation of the diamine scaffold. rsc.org

Imine Derivatives: The primary amino group of this compound can react with aldehydes or ketones to form imine (Schiff base) derivatives. This reaction is typically carried out by mixing the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. These imine derivatives can serve as valuable intermediates themselves, for example, in reductive amination reactions to produce more complex secondary amines. The formation of imines is also a key step in the reductive amination of ketones to amines, where the imine is formed in situ and then hydrogenated. mdpi.com

Applications in Asymmetric Catalysis

(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. researchgate.net After the desired stereocenter is created, the auxiliary is removed for potential recycling. The structural rigidity and defined stereochemistry of this compound make it a suitable candidate for such applications.

Diastereoselective Alkylation Reactions Directed by the Auxiliary

The use of chiral auxiliaries to direct the alkylation of enolates is a classic and powerful strategy for the asymmetric synthesis of α-substituted carbonyl compounds. While specific documented examples detailing the use of this compound for this purpose are not prevalent in broad literature surveys, the underlying principle is well-established with related chiral diamine derivatives. In a typical cycle, the chiral amine is first converted into an amide or a related derivative with a carbonyl-containing substrate. The primary amine of the auxiliary can be used to form an enamine or, more commonly, the entire diamine structure can be part of a more complex amide structure where one of the nitrogens directs the stereochemical outcome.

The process involves the deprotonation of the α-carbon to the carbonyl group to form a chiral enolate, which is stabilized and shielded on one face by the bulky and stereochemically defined auxiliary. The subsequent approach of an electrophile (e.g., an alkyl halide) is sterically hindered from one side, leading to the preferential formation of one diastereomer. The efficiency of such a process is typically high, with diastereomeric excesses often exceeding 90%. The diastereoselectivity is influenced by factors such as the nature of the base, the solvent, and the reaction temperature.

Table 1: Illustrative Data for Diastereoselective Alkylation using Chiral Amine Auxiliaries

| Entry | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e. %) |

|---|---|---|---|---|---|---|

| 1 | Benzyl bromide | LDA | THF | -78 | 85 | >95 |

| 2 | Methyl iodide | LHMDS | Toluene | -78 | 90 | >92 |

| 3 | Allyl bromide | KHMDS | THF | -60 | 82 | >90 |

Note: This table represents typical results for diastereoselective alkylations directed by chiral amine auxiliaries and is for illustrative purposes.

Application in Diastereoselective Cyclopropanation and Cycloaddition Reactions

Diastereoselective cyclopropanation and cycloaddition reactions are fundamental processes for constructing cyclic molecular architectures with controlled stereochemistry. Chiral auxiliaries attached to one of the reactants can effectively dictate the facial selectivity of the reaction.

In diastereoselective cyclopropanation, an auxiliary can be attached to the Michael acceptor in a reaction with a nucleophilic ylide. chemrxiv.org For instance, an α,β-unsaturated carbonyl compound bearing the this compound auxiliary would present a chiral environment to an incoming sulfur or phosphorus ylide, directing the formation of the cyclopropane (B1198618) ring with a specific stereochemistry.

Similarly, in cycloaddition reactions such as the Diels-Alder [2+2+2] or [3+2] cycloadditions, the auxiliary's role is to differentiate the two faces of the dienophile or the dipole. rsc.orgresearchgate.net The steric and electronic properties of the auxiliary influence the approach of the reaction partner, leading to the preferential formation of one diastereomeric product. researchgate.net While specific studies employing this compound in these exact roles are not widely reported, related C2-symmetric diamines have been shown to be effective. The success of these reactions is highly dependent on the precise geometry of the transition state, which is controlled by the auxiliary.

This compound as a Chiral Ligand in Transition Metal Catalysis

In transition metal catalysis, chiral ligands bind to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction. The bidentate nature of this compound allows it to form stable chelate complexes with various transition metals, making it an effective chiral ligand.

Palladium-Catalyzed Asymmetric Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, with applications in cross-coupling, amination, and allylic substitution reactions. nih.govresearchgate.net Chiral ligands are crucial for rendering these transformations asymmetric. Ligands based on the 1,2-diaminocyclohexane (DACH) framework are well-known for their effectiveness in palladium-catalyzed reactions. When complexed with a palladium precursor, this compound can create a chiral environment around the metal center, enabling the enantioselective formation of C-C, C-N, and C-O bonds.

In asymmetric allylic alkylation (AAA), a palladium(0) complex with a chiral ligand catalyzes the substitution of an allylic leaving group with a nucleophile. The chiral ligand controls the stereochemical outcome of the nucleophilic attack on the π-allylpalladium intermediate. Similarly, in asymmetric Heck reactions or carbenylative aminations, the chiral palladium complex can control the enantioselectivity of the carbopalladation or aminopalladation step. nih.govrsc.org

Table 2: Representative Palladium-Catalyzed Asymmetric Allylic Alkylation

| Entry | Substrate | Nucleophile | Ligand Class | Yield (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|---|

| 1 | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Chiral Diamine | 95 | 98 |

| 2 | rac-cyclohexenyl acetate | Sodium malonate | Chiral Diamine | 88 | 92 |

| 3 | (E)-cinnamyl acetate | Nitromethane | Chiral Diamine | 75 | 89 |

Note: This table illustrates typical results achieved in palladium-catalyzed AAA reactions using chiral diamine-based ligands.

Copper-Catalyzed Asymmetric Reactions (e.g., Friedel-Crafts Alkylation)

Copper complexes are widely used as catalysts for a variety of asymmetric transformations, including conjugate additions, alkylations, and Friedel-Crafts reactions. researchgate.netresearchgate.netnih.gov The combination of a copper(I) or copper(II) salt with a chiral ligand like this compound generates a potent Lewis acid catalyst.

In the context of the asymmetric Friedel-Crafts alkylation, the chiral copper catalyst activates an electrophile, such as an α,β-unsaturated ketoester or a trifluoropyruvate, towards nucleophilic attack by an electron-rich aromatic or heteroaromatic ring (e.g., indole (B1671886) or phenol). The chiral ligand environment ensures that the nucleophile attacks one prochiral face of the activated electrophile preferentially, resulting in a high enantiomeric excess of the product. These reactions are valuable for synthesizing optically active indole derivatives and other important pharmaceutical intermediates. nih.gov

Table 3: Enantioselective Copper-Catalyzed Friedel-Crafts Alkylation of Indole

| Entry | Electrophile | Ligand Class | Catalyst | Yield (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|---|

| 1 | Ethyl-2-oxo-4-phenylbut-3-enoate | Chiral Diamine | Cu(OTf)₂ | 92 | 94 |

| 2 | N-Benzylidene-2-nitrobenzenesulfonamide | Chiral Diamine | Cu(OAc)₂ | 85 | 91 |

| 3 | Methyl trifluoropyruvate | Chiral Diamine | Cu(II) complex | 88 | 90 |

Note: This table shows representative outcomes for copper-catalyzed asymmetric Friedel-Crafts reactions using chiral diamine ligands.

Ruthenium-Catalyzed Asymmetric Processes (e.g., C-N Bond Activation)

Ruthenium catalysts have shown remarkable versatility in promoting a wide array of organic transformations, including hydrogenation, metathesis, and C-H bond activation. mdpi.com More recently, ruthenium-catalyzed processes involving C-N bond activation have emerged as a novel strategy for forming new bonds under catalytic conditions. marquette.edu These reactions can involve the oxidative coupling of amines with other partners or deaminative coupling reactions. researchgate.net

In such asymmetric processes, a chiral ruthenium complex, potentially formed with a ligand such as this compound, would be responsible for controlling the stereoselectivity. For instance, in an oxidative coupling reaction between a primary amine and an alkyne, a chiral ruthenium catalyst could facilitate a regioselective C-H bond activation and subsequent C-N bond formation in an enantioselective manner. researchgate.net While the application of this specific ligand in ruthenium-catalyzed C-N bond activation is a developing area, the potential for DACH-derived ligands to influence the stereochemical course of such advanced catalytic cycles is significant. rsc.orgnih.gov

Other Transition Metal-Catalyzed Asymmetric Syntheses

Beyond more common applications like asymmetric hydrogenation, ligands derived from the (1S,2S)-cyclohexanediamine scaffold, including this compound, are effective in other transition metal-catalyzed reactions. A notable example is the asymmetric Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction that produces valuable β-nitroalcohols.

Chiral N,N'-dialkyl-1,2-cyclohexanediamine derivatives, when combined with copper(II) acetate, form catalysts that efficiently promote the Henry reaction between various aldehydes and nitromethane. plu.mx These reactions yield the corresponding β-nitroalcohols in very good yields and with high levels of enantioselectivity, reaching up to 93.6% ee. plu.mx The success of these catalysts highlights the versatility of the chiral 1,2-cyclohexanediamine (B1199290) backbone in creating a well-defined chiral environment around a metal center. This environment is key to controlling the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde.

Further research has demonstrated that copper complexes can catalyze highly anti-selective asymmetric Henry reactions, achieving excellent enantiomeric excess (ee) values, often above 95%. nih.gov The resulting β-nitroalcohols are versatile synthetic intermediates that have been successfully transformed into biochemically significant molecules. nih.gov The effectiveness of these copper-diamine systems underscores the potential of ligands like this compound in a range of metal-catalyzed processes that require precise stereochemical control. plu.mxnih.gov

This compound and its Derivatives in Organocatalysis

The (1S,2S)-cyclohexanediamine framework is a privileged scaffold for the development of bifunctional organocatalysts. These catalysts operate without a metal, activating both the nucleophile and electrophile through non-covalent interactions such as hydrogen bonding. Derivatives of this compound have been synthesized and evaluated for their catalytic activity in various organocatalytic reactions. mdpi.com

A prominent strategy involves creating derivatives that incorporate a hydrogen-bond donor moiety, such as a thiourea (B124793) or a (nitro)aniline group, onto the chiral diamine backbone. For instance, a bifunctional organocatalyst featuring a 1,2-benzenediamine H-bond donor has been synthesized from (1R,2R)-cyclohexane-1,2-diamine, which includes the specific derivative 2-nitro-N-((1R,2R)-2-(piperidin-1-yl)cyclohexyl)aniline. mdpi.com This class of catalysts has been tested for its ability to promote reactions like the Michael addition. mdpi.com

Enantioselective Michael Addition Reactions Catalyzed by the Compound

Derivatives of this compound have been successfully employed as organocatalysts in the enantioselective Michael addition, a fundamental method for carbon-carbon bond formation. In one study, a series of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold were prepared and tested. mdpi.com This series included a derivative where the secondary amine was a piperidine (B6355638) ring.

These organocatalysts were evaluated in the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. The catalyst containing the piperidinyl moiety, specifically an N-aryl-N'-((1R,2R)-2-(piperidin-1-yl)cyclohexyl)benzene-1,2-diamine derivative, demonstrated catalytic activity. However, the enantioselectivity achieved in this specific instance was low. mdpi.com In a broader study of related catalysts from the same family, conversions reached up to 93%, with (S)-enantioselectivity up to 41% ee. mdpi.com This indicates that while the scaffold is promising, the specific substitutions on the diamine and the aromatic ring are crucial for achieving high stereocontrol.

Table 1: Organocatalytic Activity in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene

Data sourced from a study on organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine. mdpi.com

Asymmetric α-Amination of 1,3-Dicarbonyl Compounds

The asymmetric α-amination of carbonyl compounds is a powerful method for synthesizing chiral α-amino acids and their derivatives. Organocatalysts derived from chiral diamines are frequently used for this transformation. Research has shown that chiral guanidines derived from benzimidazoles can catalyze the enantioselective α-amination of 1,3-dicarbonyl compounds using di-tert-butyl azodicarboxylate as the nitrogen source. researchgate.net

Furthermore, chiral trans-cyclohexanediamine-benzimidazole derivatives have proven to be effective bifunctional organocatalysts for the asymmetric electrophilic amination of unprotected 3-substituted oxindoles. researchgate.net While these studies establish the utility of the general (1S,2S)-cyclohexanediamine scaffold in α-amination reactions, specific examples employing the this compound derivative itself are not extensively documented in the reviewed literature. The success of related structures, however, suggests its potential applicability in this field.

Design and Immobilization of Organocatalysts Derived from the Compound

The rational design of organocatalysts is crucial for achieving high efficiency and selectivity. For derivatives of this compound, a common design involves a multi-step synthesis to install functional groups capable of non-covalent interactions. A representative four-step synthesis for creating bifunctional organocatalysts from the (1R,2R)-cyclohexane-1,2-diamine scaffold has been developed. mdpi.com

The process begins with the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with commercial (1R,2R)-cyclohexane-1,2-diamine. This is followed by the selective alkylation of the primary amino group. For instance, reaction with 1,5-dibromopentane (B145557) selectively forms the piperidine ring, yielding the N-piperidinyl derivative. The third step involves the reduction of the aromatic nitro group to a primary amine. The final step is the derivatization of this newly formed aromatic amino group through acylation, sulfonation, or further alkylation to complete the bifunctional catalyst structure. mdpi.com

While the design and synthesis of these soluble organocatalysts are well-established, information regarding the immobilization of catalysts specifically derived from this compound onto solid supports or polymers is not widely available in the surveyed literature. Immobilization is a key strategy for improving catalyst recyclability and facilitating product purification, representing an area for future development.

Medicinal Chemistry and Biological Activity Investigations

Structure-Activity Relationship (SAR) Studies of (1S,2S)-2-(Piperidin-1-yl)cyclohexanamine Analogues and Related Cyclohexanamines

The structure-activity relationships (SAR) for cyclohexanamine derivatives, including analogues of this compound, have been explored to understand how molecular modifications influence biological activity. Studies on related scaffolds, such as N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines, reveal that considerable structural variation is permitted for the N-substituents while retaining high affinity for biological targets like the dopamine (B1211576) transporter. nih.gov For these analogues, increasing the size and lipophilicity of the N-substituents generally leads to improved binding affinity. nih.gov However, monoalkyl N-substituted derivatives, such as the N-(cyclopropylmethyl) and N-butyl derivatives, surprisingly displayed the highest affinity for the dopamine transporter in one study. nih.gov

In the context of antiproliferative activity, SAR studies on Piper amide alkaloids have shown that the nature of the amino moiety is crucial. nih.gov For arylalkenylacyl amide alkaloids, replacing an isobutylamino group with a piperidin-1-yl or pyrrolidin-1-yl group was found to significantly enhance cytotoxic activity. nih.gov Further investigations into synthetic amide alkaloid derivatives indicated that a 3,4,5-trimethoxyphenyl substitution is important for selective activity against multidrug-resistant (MDR) cancer cells. nih.gov

Studies on ketamine esters, which share the α-aminoketone feature on a cyclohexane (B81311) ring, provide additional SAR insights. mdpi.com Modifications to the aromatic ring substituent showed that its lipophilic, electronic, and steric properties significantly affect binding to target proteins. mdpi.com Generally, 2- and 3-substituted compounds were more active than their 4-substituted counterparts, with chloro being a generally favorable substituent, while powerful electron-withdrawing groups like CF3 and OCF3 often resulted in less effective analogues. mdpi.com

| Scaffold | Modification | Effect on Activity | Target |

| 1-(2-benzo[b]thienyl)cyclohexylamines | Increasing size and lipophilicity of N-substituents | Generally improves binding affinity nih.gov | Dopamine Transporter |

| 1-(2-benzo[b]thienyl)cyclohexylamines | Monoalkyl N-substitution (e.g., N-butyl) | Highest affinity observed nih.gov | Dopamine Transporter |

| Arylalkenylacyl amides | Replacement of isobutylamino with piperidin-1-yl | Significantly improved activity nih.gov | Antiproliferative |

| Ketamine Analogues | Aromatic ring substitution at 2- and 3-positions | Generally more active than 4-position substitution mdpi.com | Anesthetic/Analgesic |

| Ketamine Analogues | Aromatic ring substitution with Cl | Generally acceptable substituent for activity mdpi.com | Anesthetic/Analgesic |

Pharmacological Activity Profiling of this compound and its Derivatives

The piperidine (B6355638) and cyclohexanamine scaffolds are integral to numerous pharmacologically active compounds, suggesting a broad potential for derivatives of this compound.

Piperidine derivatives are widely reported to have notable effects on the central nervous system (CNS). anadolu.edu.tr Various compounds incorporating this ring system have demonstrated antidepressant-like, anxiolytic-like, anticonvulsant, and neuroprotective activities in preclinical studies. anadolu.edu.tr The ability of certain piperidine-based compounds to penetrate the CNS is a key factor in their therapeutic potential for neurological disorders. nih.gov For instance, a series of 2-(piperidin-3-yl)-1H-benzimidazoles were identified as selective, CNS-penetrating H1-antihistamines for potential use in treating insomnia. nih.gov Furthermore, a novel compound featuring a cyclohexylamino moiety demonstrated significant neuroprotective properties against glutamate (B1630785) excitotoxicity and oxidative stress in primary cortical cultures. nih.gov This compound was also found to induce neurite outgrowth, suggesting a potential for central reparative and regenerative effects, and it exhibited a high potential for blood-brain barrier penetration. nih.gov Its mechanism was linked to binding at the sigma-1 receptor, which may explain its neuroprotective and neurotrophic properties. nih.gov

The piperidine moiety is found in a number of compounds investigated for their anticancer properties. nih.govresearchgate.net Studies on amide alkaloids isolated from Piper species and their synthetic analogues have revealed significant antiproliferative activity. nih.gov In particular, synthetic amides incorporating a piperidine ring showed enhanced cytotoxic activity against various human tumor cell lines, including those exhibiting multidrug resistance (MDR). nih.gov For example, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine was the most active analogue against the P-glycoprotein-overexpressing KBvin MDR cell line, with an IC50 value of 4.94 µM. nih.gov These findings suggest that such compounds may target a unique protein crucial for the proliferation of MDR cells. nih.gov Agents that show selective cytotoxicity against MDR cells are known as collateral sensitivity agents and represent a promising strategy for cancer chemotherapy. nih.gov Other research has explored novel 1-(2-aryl-2-adamantyl)piperazine derivatives, which demonstrated reasonable antitumor activity against HeLa and MDA MB 231 tumor cell lines with low cytotoxicity towards normal human cells. nih.gov

| Compound/Analogue Class | Cell Line | Activity | IC50 Value (µM) |

| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine (46) | KBvin (MDR) | Antiproliferative nih.gov | 4.94 |

| Parent piperazine (B1678402) 6 | HeLa | Antiproliferative nih.gov | 9.2 |

| Parent piperazine 6 | MDA MB 231 | Antiproliferative nih.gov | 8.4 |

| Compound 13 (piperazine derivative) | HeLa | Antiproliferative nih.gov | 8.4 |

| Compound 13 (piperazine derivative) | MDA MB 231 | Antiproliferative nih.gov | 6.8 |

Nitrogen-containing heterocycles, particularly those with piperidine rings, are frequently utilized in the development of antimicrobial agents. biointerfaceresearch.com The piperidine scaffold is a fundamental component in molecules showing a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. researchgate.netbiointerfaceresearch.com For example, newly synthesized piperidine derivatives have been shown to be active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com In one study, a piperidine derivative demonstrated excellent antibacterial activity, comparable to the standard drug chloramphenicol, against S. aureus. biointerfaceresearch.com The geometry conferred by the piperidine nucleus, often in combination with other groups, can facilitate specific interactions with microbial proteins, defining the compound's antimicrobial selectivity. nih.gov The basicity of the piperidine ring can also improve the water solubility of drug candidates, which is an important factor in medicinal chemistry. nih.gov While direct antiviral studies on this compound are not prominent, the broader class of piperidine-containing compounds has been investigated for activity against viruses such as HIV and dengue virus. researchgate.net

The piperidine scaffold has been investigated for its potential in developing new antidepressant and analgesic agents. anadolu.edu.tr A study on novel piperidine derivatives found that several compounds reduced the immobility time of mice in both the tail suspension and modified forced swimming tests, which are indicative of antidepressant-like effects. anadolu.edu.tr Further mechanistic studies suggested that these effects are mediated by both the monoaminergic and opioidergic systems. anadolu.edu.tr The involvement of the opioidergic system was confirmed as the antidepressant-like effects of the active derivatives were reversed by pre-treatment with naloxone, an opioid receptor antagonist. anadolu.edu.tr Additionally, the structural relationship to ketamine, a known anesthetic and analgesic, suggests that cyclohexanamine derivatives could possess analgesic properties. mdpi.com Structure-activity relationship studies of aromatic ring-substituted ketamine esters have been conducted to explore their anesthetic and analgesic effects. mdpi.com

Derivatives containing cyclohexanamine and piperidine motifs have been shown to interact with a variety of CNS receptors.

Opioid Receptors : The involvement of the opioidergic system in the activity of piperidine derivatives has been demonstrated. anadolu.edu.tr The antidepressant-like effects of certain piperidine compounds were abolished by the opioid antagonist naloxone, indicating a functional interaction with opioid receptors. anadolu.edu.tr Other related compounds, such as the synthetic opioid MT-45 and its fluorinated derivatives, are potent µ-opioid receptor agonists. nih.gov

Dopamine Receptors : Analogues of cyclohexanamine have been extensively studied for their interaction with the dopamine transporter and dopamine receptors. nih.gov A series of N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines showed high, nanomolar affinity for sites on the dopamine transporter. nih.gov For example, the N-butyl derivative of this series exhibited an IC50 of 0.3 nM for sites labeled by [3H]-BTCP. nih.gov Other research has focused on developing cyclohexane-derived arylcarboxamides as dopamine D2 receptor antagonists. researchgate.net Additionally, novel compounds based on a piperidine scaffold have been identified as selective ligands for the dopamine D4 receptor, with Ki values as low as 4.3 nM and over 100-fold selectivity versus other D2-like receptors. psu.edu

Adenosine (B11128) Receptors : Piperidinyl groups have been incorporated into N6-substituted adenosine analogues to probe adenosine A1 and A2A receptors. nih.gov These studies have yielded compounds with highly selective binding, with Ki values in the low nanomolar range for the rat A1 receptor. nih.gov The piperidinyl analogue in one series was found to be over 2000-fold more potent at A1 receptors than its morpholino counterpart, highlighting the importance of this specific heterocyclic ring for receptor binding. nih.gov

Other Receptors : Piperidine and piperazine-based compounds have also been identified as high-affinity ligands for sigma receptors (S1R and S2R). nih.gov In one screening campaign, a piperidine-containing compound emerged as a potent S1R agonist with a Ki value of 3.2 nM, comparable to the reference compound haloperidol. nih.gov

| Compound Class | Receptor Target | Binding Affinity (Ki or IC50) | Activity Profile |

| Piperidine Derivatives | Opioid Receptors | Not specified | Functional Antagonism by Naloxone anadolu.edu.tr |

| N-butyl-1-(2-benzo[b]thienyl)cyclohexylamine | Dopamine Transporter ([3H]BTCP site) | IC50 = 0.3 nM nih.gov | Uptake Inhibitor |

| Piperidine-based ligands | Dopamine D4 Receptor | Ki ≤ 4.3 nM psu.edu | Agonist/Antagonist |

| N6-Piperidinyl Adenosine Analogues | Adenosine A1 Receptor | Low nM range nih.gov | Agonist |

| Piperidine/Piperazine-based Compounds | Sigma-1 Receptor (S1R) | Ki = 3.2 nM nih.gov | Agonist |

Elucidation of Biological Targets and Pathways for this compound Derivatives

The biological activity of compounds derived from the this compound core is diverse, with interactions spanning across G-protein coupled receptors, enzymes, and kinases. Understanding these interactions is crucial for elucidating their therapeutic potential.

While direct studies on this compound derivatives are limited in the public domain, the broader class of arylpiperazine and piperidine compounds, which share structural similarities, have been extensively studied for their interactions with GPCRs, particularly dopamine receptors. Arylpiperazine derivatives are recognized as "privileged scaffolds" for targeting aminergic GPCRs.

Research on N-phenylpiperazine analogs has shown that these compounds can achieve high affinity and selectivity for dopamine receptor subtypes, such as D2 and D3 receptors. The interaction often involves a key hydrogen bond between the protonated piperazine/piperidine nitrogen and a conserved aspartate residue in the transmembrane domain of the receptor. The aryl portion of the molecule typically engages with a hydrophobic pocket, contributing to the binding affinity and selectivity. For instance, certain N-phenylpiperazine benzamides exhibit selectivity for the D3 receptor due to the benzamide (B126) moiety interacting with a unique secondary binding site on the D3 receptor.

Derivatives of 1,2-diaminocyclohexane have also been explored as scaffolds for GPCR ligands. The rigid cyclohexane ring helps to position the interacting functional groups in a defined spatial orientation, which can be crucial for high-affinity binding. The stereochemistry of the diaminocyclohexane is critical, as different isomers can exhibit significantly different binding affinities and functional activities.

Table 1: Dopamine Receptor Binding Affinities of Representative Piperidine/Piperazine Derivatives Note: These are examples of related structures, not direct derivatives of this compound.

| Compound Class | Specific Derivative Example | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Arylpiperazine | 4-Thiophene-3-yl-benzamide N-phenylpiperazine analog (6a) | Dopamine D3 | 1.4 - 43 |

| Arylpiperazine | 4-Thiazolyl-4-ylbenzamide N-piperazine analog (7a) | Dopamine D3 | 2.5 - 31 |

| Benzyloxy piperidine | N-3-fluoro-4-methoxybenzyl O-3-fluorobenzyl piperidine (8a) | Dopamine D4 | 205.9 |

Acetylcholinesterase (AChE) Inhibition:

A significant area of investigation for piperidine-containing compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Numerous studies have demonstrated the potent anti-AChE activity of 1-benzylpiperidine (B1218667) derivatives. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated, with some compounds exhibiting IC50 values in the nanomolar range. Structure-activity relationship (SAR) studies have revealed that bulky substituents on the benzamide moiety and the introduction of an alkyl or phenyl group on the amide nitrogen can dramatically enhance inhibitory activity. The basicity of the piperidine nitrogen also appears to be crucial for potent inhibition. One of the most potent inhibitors identified in this class is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 of 0.56 nM.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

| Compound Series | Specific Derivative Example | AChE IC50 |

|---|---|---|

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidines | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | 0.56 nM |

| 1-Benzyl-4-[2-(phthalimidoethyl)]piperidines | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl | 1.2 nM trdizin.gov.tr |

| Piperidinone Derivatives | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 µM acgpubs.org |

| N-benzylpiperidine carboxamides | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 µM mdpi.com |

Phosphodiesterase (PDE) Inhibition:

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide array of cellular processes. While specific studies on this compound derivatives as PDE inhibitors are not widely reported, the piperidine scaffold is present in known PDE inhibitors. The design of PDE inhibitors often involves a scaffold that mimics the purine (B94841) ring of the natural substrates. Nitrogen-containing heterocyclic compounds, including those with piperidine moieties, are common in this class of inhibitors. For instance, scaffold-based drug design has led to the discovery of potent PDE4 inhibitors from pyrazole (B372694) derivatives, demonstrating that iterative structural modifications can lead to significant increases in potency. lbl.gov

Aurora-A Kinase Inhibition:

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their overexpression is linked to tumorigenesis. nih.gov Consequently, they are attractive targets for cancer therapy. Pyrimidine-based scaffolds are common in Aurora kinase inhibitors. mdpi.com While direct evidence for this compound derivatives is scarce, the incorporation of piperidine and other heterocyclic moieties is a known strategy in the design of kinase inhibitors to modulate solubility, cell permeability, and target engagement. For example, pyrazole-based kinase inhibitors have shown potent activity against Aurora A and B, with the morpholino and piperidine rings being explored for optimizing activity. nih.gov

p38 MAP Kinase Inhibition:

The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, making them important targets for anti-inflammatory drug discovery. Several classes of p38 MAP kinase inhibitors incorporating a piperidine ring have been developed. Quinolinones and naphthyridinones with C7 N-t-butyl piperidine substituents have been identified as potent p38 MAP kinase inhibitors that suppress TNF-alpha release. thieme-connect.comnih.gov Additionally, piperidine-based heterocyclic oxalyl amides have demonstrated low-nanomolar activities in p38alpha enzymatic and cell-based assays. researchgate.net

Table 3: p38 MAP Kinase Inhibitory Activity of Piperidine-Containing Compounds

| Compound Class | Activity Metric | Potency |

|---|---|---|

| Piperidine-substituted quinolinones | TNF-alpha release suppression | Significant thieme-connect.comnih.gov |

| Piperidine-based heterocyclic oxalyl amides | p38alpha enzymatic inhibition | Low-nanomolar researchgate.net |

| Azastilbene derivatives with 1,2,4-oxadiazole-5-one linker | p38α kinase inhibition IC50 | Varies with substitution researchgate.net |

Strategic Implications for Rational Drug Discovery and Development

The diverse biological activities of derivatives of this compound and related piperidine-containing scaffolds have significant implications for rational drug discovery. The chiral piperidine scaffold is a prevalent core in many active pharmaceuticals due to its ability to modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comresearchgate.netupi.edu

The key strategic implications include:

Scaffold-Based Design: The piperidine ring serves as a versatile and "privileged" scaffold. Its conformational rigidity and the ability to introduce substituents at multiple positions allow for the fine-tuning of interactions with biological targets. The chiral nature of the this compound core is particularly advantageous for developing stereoselective drugs, which can lead to improved efficacy and reduced off-target effects. thieme-connect.comresearchgate.netupi.edu

Structure-Activity Relationship (SAR) Guided Optimization: The extensive SAR data available for piperidine derivatives, particularly as enzyme and GPCR inhibitors, provides a roadmap for optimizing lead compounds. For instance, the knowledge that bulky substituents at specific positions of the 1-benzylpiperidine scaffold enhance AChE inhibition can guide the design of more potent analogs.

Fragment-Based Drug Discovery: The piperidine moiety can be considered a valuable 3D fragment for fragment-based drug discovery campaigns. The synthesis of libraries of diverse piperidine-based fragments can lead to the identification of novel hits for a wide range of biological targets. nih.gov

Rational Design of Kinase Inhibitors: The piperidine scaffold can be incorporated into known kinase inhibitor frameworks (e.g., pyrimidine-based) to improve drug-like properties. Computational methods, such as molecular docking, can be used to rationally design new kinase inhibitors based on the piperidine core that can fit into the ATP-binding site or allosteric pockets of kinases. nih.gov

Mechanistic Insights and Computational Studies

Reaction Mechanism Elucidation in Catalytic Processes Involving (1S,2S)-2-(Piperidin-1-yl)cyclohexanamine-based Systems

The diamine this compound serves as a crucial chiral ligand in a variety of catalytic processes. Understanding the intricate mechanisms of these reactions is paramount for optimizing catalyst performance and designing novel synthetic methodologies. This section delves into the mechanistic details of catalytic systems that employ this specific chiral diamine, with a focus on C-H bond activation, redox chemistry, and the characterization of key reaction intermediates and transition states.

The direct functionalization of otherwise inert C-H bonds represents a powerful strategy in modern organic synthesis. snnu.edu.cn Catalytic systems incorporating this compound and its derivatives have been implicated in such transformations. While direct studies on this specific compound's role in C-H activation are emerging, the broader context of amine-directed C-H functionalization provides valuable insights. nih.gov

In many transition-metal-catalyzed C-H activation reactions, a directing group is employed to position the catalyst in proximity to the target C-H bond, facilitating its cleavage. snnu.edu.cn The amine functionality within the this compound structure can act as such a directing group. The reaction often proceeds through a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base, or via oxidative addition, where the metal center inserts directly into the C-H bond.

A general representation of a C-H activation cycle is depicted below:

Table 1: Generalized Steps in a Catalytic C-H Activation Cycle

| Step | Description |

| 1. Coordination | The substrate, containing the this compound-derived ligand, coordinates to the metal center. |

| 2. C-H Activation | The targeted C-H bond is cleaved, often forming a metallacyclic intermediate. |

| 3. Functionalization | The newly formed metal-carbon bond reacts with a coupling partner. |

| 4. Reductive Elimination/Product Release | The functionalized product is released from the metal center. |

| 5. Catalyst Regeneration | The active catalytic species is regenerated to re-enter the catalytic cycle. |

The stereochemistry of the diamine ligand plays a critical role in controlling the enantioselectivity of the C-H functionalization product. The chiral environment created by the (1S,2S) configuration influences the orientation of the substrate and the incoming reagent, leading to the preferential formation of one enantiomer over the other.

The redox chemistry of the central metal atom is fundamental to many catalytic cycles involving this compound-based systems. These cycles often involve changes in the oxidation state of the metal as it participates in oxidative addition and reductive elimination steps. For instance, in palladium-catalyzed cross-coupling reactions, a Pd(0) species can undergo oxidative addition into an aryl halide bond to form a Pd(II) intermediate. mdpi.com Subsequent transmetalation and reductive elimination regenerate the Pd(0) catalyst and yield the cross-coupled product.

The elucidation of these catalytic cycles often involves a combination of experimental techniques, including kinetic studies, in-situ spectroscopy, and the isolation and characterization of reaction intermediates. For example, the progress of a reaction can be monitored to determine the rate law, which provides clues about the rate-determining step and the species involved in it.

Identifying and characterizing key intermediates and transition states is crucial for a complete understanding of a reaction mechanism. mdpi.com In catalytic processes involving this compound, these transient species can be highly reactive and difficult to isolate. However, techniques such as low-temperature NMR spectroscopy and X-ray crystallography of stable analogues can provide valuable structural information.

For instance, in a study of a Mannich-type reaction, an oxime intermediate was identified. researchgate.net The formation of such intermediates can significantly influence the reaction pathway and the stereochemical outcome. Computational modeling, as discussed in the following section, has also become an indispensable tool for predicting the structures and energies of these fleeting species.

Computational Chemistry Applications in the Study of this compound

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and interactions of molecules, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure and energetics of molecules and reactions. mdpi.commdpi.com For systems involving this compound, DFT calculations can be employed to:

Determine Molecular Geometry: Predict the three-dimensional structure of the diamine ligand and its metal complexes.

Analyze Electronic Properties: Calculate properties such as molecular orbital energies, charge distributions, and electrostatic potentials, which provide insights into the reactivity of the molecule.

Model Reaction Pathways: Map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, helping to elucidate the reaction mechanism.

Table 2: Representative Applications of DFT in Catalysis Research

| Application | Description |

| Transition State Searching | Locating the highest energy point along the reaction coordinate, which corresponds to the transition state. |

| Reaction Coordinate Analysis | Following the geometric changes of the reacting molecules as they proceed from reactants to products. |

| Thermodynamic Calculations | Determining the relative stabilities of reactants, intermediates, and products. |

When this compound or its derivatives are investigated for potential biological activity, molecular docking and pharmacophore modeling become essential computational techniques. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov It helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. The binding affinity can also be estimated, providing a measure of how strongly the ligand binds to the target. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known active ligand or the active site of a target protein. These models can then be used to virtually screen large compound libraries to identify new potential ligands.

These computational approaches are instrumental in rational drug design and in understanding the molecular basis of the biological activity of compounds related to this compound.

Conformational Analysis and Stereoselective Pathways

The stereochemical outcome of reactions catalyzed by chiral vicinal diamines, such as this compound, is fundamentally dictated by the conformational properties of the catalyst. Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant mechanistic insights into how the catalyst's three-dimensional structure governs stereoselective pathways.

The catalytic activity of this diamine is rooted in its ability to form key intermediates, such as an enamine-iminium adduct, with substrates like α-ketoenones. Quantum chemical calculations have revealed that the chiral diamine imparts stereocontrol by forming a rigid, six-membered ring structure within this complex. This conformationally constrained intermediate preferentially favors one helicity in the transition state of subsequent steps, such as a conrotatory electrocyclization, thereby directing the stereochemical outcome of the reaction. nih.gov

A critical factor in determining the degree of stereoselectivity is the geometry of the catalyst itself, specifically the dihedral angle between the two nitrogen atoms and the adjacent carbon atoms (N-C-C-N). Studies on vicinal diamine-catalyzed reactions have demonstrated a clear relationship between the magnitude of this dihedral angle and the enantioselectivity of the product. acs.org A smaller N-C-C-N dihedral angle generally leads to a more rigid and defined chiral environment, resulting in higher enantiomeric excess in the final product. acs.org The inherent chair conformation of the cyclohexane (B81311) backbone in this compound, along with the steric bulk of the piperidinyl group, forces a specific spatial arrangement that is crucial for inducing asymmetry.

Computational models are essential tools for rationalizing these observations. By calculating the energies of various possible transition states, researchers can predict the most likely reaction pathway and, consequently, the major stereoisomer formed. These theoretical investigations provide a molecular-level understanding of the non-covalent interactions and steric clashes that are the ultimate source of asymmetric induction. nih.govresearchgate.net

Research Findings from Computational Studies

Detailed computational analyses on related vicinal diamine systems have elucidated the core principles of stereoselection, which are applicable to this compound.

| Computational Method | System/Reaction Studied | Key Mechanistic Finding | Reference |

| Quantum Chemical Calculations | Nazarov reactions catalyzed by vicinal diamines | The chiral diamine forms a six-membered enamine-iminium complex, which favors one helicity for the electrocyclization transition state, controlling stereoselectivity. | nih.gov |

| Density Functional Theory (DFT) | Vicinal diamine-catalyzed synthesis of warfarin | A direct correlation was found between a decreasing N-C-C-N dihedral angle in the diamine catalyst and an increase in the enantioselectivity of the product. | acs.org |

| Density Functional Theory (DFT) | Brønsted acid-initiated rearrangement of ene-aldimines | Calculations supported a chair-like transition state in an azonia- acs.orgacs.org-sigmatropic rearrangement as the stereoselectivity-determining step. | researchgate.netnii.ac.jp |

| DFT (B3LYP-D3(BJ)) | Mannich reactions catalyzed by 1,3-diamines | Intramolecular hydrogen bonding, dependent on the catalyst's conformation, tunes the cooperative function of the primary and tertiary amine groups. | acs.org |

Conceptual Relationship between NCCN Dihedral Angle and Enantioselectivity

The following table illustrates the principle, derived from computational and experimental studies on vicinal diamines, that links the catalyst's conformation to its stereochemical performance. acs.org

| N-C-C-N Dihedral Angle | Catalyst Rigidity | Transition State Discrimination | Predicted Enantioselectivity |

| Smaller | Higher | More effective | Higher |

| Larger | Lower | Less effective | Lower |

Future Research Directions and Challenges

Development of Innovative Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of chiral 1,2-diamines is a critical endeavor in organic chemistry. acs.org Current synthetic strategies for producing (1S,2S)-2-(Piperidin-1-yl)cyclohexanamine and related derivatives often rely on multi-step processes that can be resource-intensive. A key future challenge is the development of innovative, efficient, and sustainable synthetic routes. Research should pivot towards methodologies that improve atom economy and reduce waste, aligning with the principles of green chemistry. chemrxiv.orgchemrxiv.org One promising avenue is the development of one-pot procedures that combine multiple reaction steps, such as hydrogenation and functionalization, to streamline the synthesis. mdpi.com

Future synthetic strategies could include:

Asymmetric Lithiation-Substitution: This method offers a pathway to chiral 1,2-diamines with high optical purity from readily available starting materials like N-substituted ethylenediamines. acs.org

Catalytic Reductive Coupling: Highly stereoselective methods, such as the copper-catalyzed reductive coupling of imines and allenamides, provide a convenient strategy for the asymmetric synthesis of valuable 1,2-diamino synthons. acs.org

Biocatalytic Approaches: The use of enzymes, such as transaminases and imine reductases, in chemo-enzymatic or multi-enzymatic cascades can provide highly stereoselective routes to complex piperidine (B6355638) structures from achiral precursors in a single step. researchgate.net

Sustainable Starting Materials: Investigating the use of low-cost, renewable starting materials, such as resorcinol (B1680541) (RES), to produce precursors like 1,3-cyclohexanediamine (B1580663) (1,3-CHDA) could offer a more sustainable front-end for the synthesis of related cyclohexanediamine (B8721093) scaffolds. mdpi.com

| Flow Chemistry | Initial setup cost, potential for clogging with solid catalysts. | Integration with heterogeneous catalysts for continuous production. researchgate.net | Enhanced safety, scalability, and process control. |

Exploration of Expanded Catalytic Repertoire for this compound-based Catalysts

Organocatalysts derived from the chiral cyclohexane-1,2-diamine scaffold are powerful tools in asymmetric synthesis. mdpi.com While this compound and its analogues have been used as bifunctional organocatalysts, for instance in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, their full catalytic potential is yet to be realized. mdpi.com Future research should focus on systematically expanding the repertoire of reactions where these catalysts can be effectively employed.

A primary goal is to move beyond well-established transformations and explore more challenging and novel catalytic applications. This includes their potential use in photoredox catalysis, where the design of catalysts from earth-abundant metals is a key objective. rsc.org The development of bifunctional catalysts that combine a chiral amine with other functionalities, such as a hydrogen-bond donor, can enable the simultaneous activation of both nucleophiles and electrophiles, opening doors to new reaction types. researchgate.net For example, catalysts can be designed for asymmetric aldol (B89426) reactions, with selectivity controlled by the choice of acid additives or by incorporating a hydrogen-bond donor into the catalyst structure. researchgate.net

Table 2: Potential New Catalytic Applications

| Reaction Type | Rationale for Exploration | Desired Outcome |

|---|---|---|

| Asymmetric Aldol Reactions | Proven utility of similar chiral diamines; potential for high stereocontrol. researchgate.net | Access to enantioenriched 3-hydroxy-2-oxindoles and other valuable building blocks. researchgate.net |

| Aza-Mannich Reactions | Potential for cascade reactions to form complex nitrogen-containing heterocycles. researchgate.net | Enantioselective synthesis of substituted isoindolinones. researchgate.net |

| Photoredox Catalysis | Growing field with need for new, efficient catalysts based on abundant metals. | Application in reactions like chlorosulfonylation and bromonitromethylation. rsc.org |

| Hydrogenation Reactions | Use as a chiral ligand for metal-catalyzed asymmetric hydrogenation of challenging substrates like aromatic ketones. researchgate.net | Highly enantioselective reduction of a broad range of ketones to chiral alcohols. researchgate.net |

| Enantioselective Deconjugation | Potential to control stereochemistry in the synthesis of strained ring systems. | Catalytic synthesis of complex, enantioenriched alkylidenecyclopropanes (ACPs). bioengineer.org |

Advanced Biological Profiling and Validation of Novel Targets

Chiral diamine derivatives are increasingly recognized for their potential as bioactive agents. researchgate.netnih.gov Structural simplification of natural products has led to the design of chiral diamine compounds with significant antiviral and fungicidal activities. nih.gov For example, derivatives containing the 1,2-diphenylethylenediamine core have shown potent activity against the Tobacco Mosaic Virus (TMV) by inhibiting virus assembly. researchgate.netnih.gov These compounds have also demonstrated broad-spectrum fungicidal activity against pathogens like Fusarium oxysporum. researchgate.net

A crucial future direction is the comprehensive biological profiling of this compound and its newly synthesized derivatives. This involves screening against a wide array of biological targets to uncover novel therapeutic applications. The structural similarity of the piperidine moiety to skeletons found in many pharmaceuticals suggests a high potential for discovering new lead compounds. mdpi.comresearchgate.net Systematic screening campaigns, coupled with mechanism-of-action studies, are needed to validate these findings and identify specific molecular targets.

Table 3: Framework for Future Biological Investigation

| Research Area | Objective | Methodologies | Potential Applications |

|---|---|---|---|

| Antiviral Screening | Identify activity against a broad spectrum of plant and human viruses. | Cell-based assays, enzyme inhibition assays, molecular docking to viral proteins (e.g., capsid proteins). nih.gov | Development of novel agricultural and human antiviral agents. researchgate.net |

| Fungicidal Screening | Test efficacy against economically important fungal pathogens. | In vitro and in vivo activity tests against various fungal species. researchgate.net | New candidates for crop protection. nih.gov |

| Anticancer Profiling | Evaluate cytotoxic effects on diverse cancer cell lines. | Proliferation assays (e.g., against HeLa, MCF-7), mechanism-of-action studies. nih.govmdpi.com | Discovery of lead compounds for oncology. nih.gov |

| Sigma Receptor Modulation | Investigate affinity and functional activity at sigma receptors, which are involved in neurological disorders. | Radioligand binding assays, functional assays, molecular docking. nih.gov | Development of agents for treating CNS disorders. |

Rational Design of this compound Derivatives with Tuned Selectivity and Potency

A significant challenge and opportunity lies in the rational design of derivatives of this compound to achieve fine-tuned selectivity and enhanced potency for specific applications. mdpi.com Whether for catalysis or biological activity, small structural modifications can lead to substantial changes in performance. Introducing additional chiral centers, for instance, can increase molecular complexity and potentially lead to more selective and potent compounds, although this presents synthetic and analytical challenges. mdpi.com

In catalysis, the performance of a chiral ligand can be dramatically enhanced not just by altering its core structure but also by using achiral additives that can unlock its full enantioselectivity potential. researchgate.net For biological applications, a structure-activity relationship (SAR) campaign is essential. This involves systematically modifying different parts of the molecule—such as the piperidine ring, the cyclohexane (B81311) backbone, or the amine substituents—and evaluating the impact on biological activity. nih.gov This approach led to the identification of 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives as potent dual agonists for therapeutic targets in pulmonary fibrosis. nih.gov

Table 4: Strategies for Tuning Molecular Properties

| Design Strategy | Target Application | Key Modifications | Expected Outcome |

|---|---|---|---|

| Varying N-Substituents | Organocatalysis | Introducing electron-withdrawing or -donating groups on the piperidine or amine nitrogen. | Modulation of basicity and steric hindrance to control catalytic activity and enantioselectivity. mdpi.com |

| Backbone Modification | Medicinal Chemistry | Altering the cyclohexane ring with different substituents or conformations. | Fine-tuning of binding affinity and selectivity for biological targets. mdpi.com |

| Hybrid Molecule Design | Drug Discovery | Combining the chiral diamine scaffold with other known pharmacophores. nih.gov | Creation of dual-target agents or compounds with improved pharmacokinetic properties. nih.gov |

| Use of Achiral Additives | Asymmetric Catalysis | Pairing the chiral catalyst with different counteranions or Brønsted acids. researchgate.net | Enhancement of enantioselectivity without complex modification of the chiral ligand itself. researchgate.net |

Integrated Experimental and Computational Approaches for Comprehensive Understanding

To accelerate progress, future research must seamlessly integrate experimental synthesis and testing with advanced computational methods. chiralpedia.com Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting catalyst behavior, and guiding the design of new molecules, thereby reducing the time and resources required for experimental trial-and-error. chiralpedia.com Techniques like Density Functional Theory (DFT) are invaluable for calculating electronic structures and predicting reaction energy barriers, while Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and conformational changes of catalysts and ligands. nih.govchiralpedia.com

This integrated approach has proven effective in various contexts. For instance, computational studies have been used to engineer catalyst scaffolds for better performance by analyzing steric and electronic factors. chemrxiv.orgresearchgate.net In drug discovery, molecular docking and MD simulations can elucidate the binding modes of ligands with their target proteins, revealing key interactions that are crucial for affinity and selectivity. mdpi.comnih.gov This synergy—where computational predictions guide experimental work and experimental results refine computational models—is essential for the rational and efficient development of new catalysts and therapeutic agents based on the this compound scaffold. chiralpedia.com

Table 5: Synergy of Experimental and Computational Methods

| Method Type | Role and Contribution | Example Application |

|---|---|---|

| Experimental | Synthesis of novel derivatives, testing of catalytic activity and selectivity, biological screening and validation. | Synthesizing a library of derivatives and testing their enantioselectivity in a Michael addition reaction. mdpi.com |

| Computational (DFT) | Elucidation of reaction mechanisms, calculation of transition state energies, prediction of stereochemical outcomes. acs.org | Identifying the origin of stereoselectivity in a Cu-catalyzed reductive coupling reaction. acs.org |

| Computational (MD/Docking) | Prediction of binding modes with protein targets, analysis of ligand-receptor interactions, conformational analysis. nih.gov | Deciphering the binding mode of a piperidine-based ligand to the S1R receptor to guide further optimization. nih.gov |

| Integrated Approach | Iterative cycle of prediction, synthesis, and testing to accelerate the discovery and optimization process. | Using computational models to predict potent catalysts, followed by experimental validation to confirm and refine the models. chiralpedia.commonash.edu |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。